![molecular formula C25H20N2O3 B4697587 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate](/img/structure/B4697587.png)
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate, also known as QX-314, is a quaternary lidocaine derivative that has been widely used in scientific research. QX-314 is a membrane-impermeable compound that can selectively block voltage-gated sodium channels in the peripheral nervous system, providing a novel approach for pain management and other medical applications.
Mechanism of Action
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate blocks voltage-gated sodium channels by binding to the intracellular side of the channel pore, preventing sodium ions from passing through the channel and depolarizing the membrane. Unlike other local anesthetics, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate is membrane-impermeable and cannot penetrate the cell membrane, making it a selective blocker of voltage-gated sodium channels in the peripheral nervous system.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has been shown to produce a long-lasting blockade of voltage-gated sodium channels in the peripheral nervous system, providing a novel approach for pain management. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has also been shown to block the activity of nociceptive neurons in animal models of inflammatory and neuropathic pain. In addition, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has been shown to have anti-arrhythmic effects in animal models of cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has several advantages over other local anesthetics, including its selectivity for voltage-gated sodium channels in the peripheral nervous system, its long-lasting blockade of channel activity, and its ability to be targeted to specific cell types using various delivery methods. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate also has limitations, including its membrane-impermeability, which makes it ineffective for blocking voltage-gated sodium channels in the central nervous system, and its relatively low potency compared to other local anesthetics.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate, including the development of new delivery methods for targeted delivery to specific cell types, the investigation of its potential use in the treatment of chronic pain and other neurological disorders, and the development of more potent derivatives with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the mechanisms underlying the anti-arrhythmic effects of 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate and to investigate its potential use in the treatment of cardiac arrhythmias.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has been widely used in scientific research as a tool for investigating the role of voltage-gated sodium channels in various physiological and pathological processes. For example, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has been used to block the activity of nociceptive neurons in the peripheral nervous system, providing a novel approach for pain management. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(2-quinoxalinyl)benzoate has also been used to investigate the role of voltage-gated sodium channels in cardiac arrhythmias, epilepsy, and other neurological disorders.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-quinoxalin-2-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-16-7-8-20(13-17(16)2)24(28)15-30-25(29)19-11-9-18(10-12-19)23-14-26-21-5-3-4-6-22(21)27-23/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVAJYOQNPKIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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